An In-depth Technical Guide to 2-Acetoxyethyl Butylcarbamate: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Acetoxyethyl Butylcarbamate: Structure, Properties, and Synthesis
Introduction: Defining a Niche Carbamate Ester
The carbamate functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities and its role as a stable, yet cleavable, linker.[1] This guide delves into the chemical properties and structure of a specific, niche molecule: 2-acetoxyethyl butylcarbamate. It is important to note that this compound is not widely cataloged in major chemical databases, where similar structures like 2-acryloyloxyethyl butylcarbamate are more prominent.[2][3] Therefore, this document serves as a technical synthesis, deducing the molecule's characteristics from its constituent functional groups and data from analogous compounds.
Our exploration will be grounded in first principles, providing a robust framework for researchers interested in synthesizing or utilizing this molecule. We will dissect its structure, predict its physicochemical and spectroscopic properties, and provide a detailed, field-proven protocol for its synthesis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
Chemical Identity and Molecular Structure
From its nomenclature, we can deconstruct the molecule to define its precise structure. The name consists of a butylcarbamate core esterified with a 2-acetoxyethyl alcohol.
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IUPAC Name: 2-(butylcarbamoyloxy)ethyl acetate
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Molecular Formula: C9H17NO4
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Molecular Weight: 203.24 g/mol
The structure features a central carbamate linkage (-NH-C(=O)O-), an N-butyl substituent, and an ethyl ester group which itself contains a terminal acetate moiety. This combination of a carbamate and a separate ester linkage within the same molecule suggests a dual-functionality, potentially offering multiple sites for chemical modification or enzymatic cleavage.
Caption: Chemical structure of 2-acetoxyethyl butylcarbamate.
Physicochemical Properties (Predicted and Analogous)
Direct experimental data for 2-acetoxyethyl butylcarbamate is not available. The following table summarizes key physicochemical properties derived by analogy from structurally related compounds such as butyl carbamate and 2-butoxyethyl acetate.[4][5][6][7] These values provide a baseline for experimental design, such as selecting appropriate solvent systems or predicting behavior in purification processes.
| Property | Predicted/Analogous Value | Rationale & Cited Compound(s) |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Carbamates of similar molecular weight can be liquids or low-melting solids.[8] 2-Butoxyethyl acetate is a liquid.[6] |
| Boiling Point | ~220-250 °C (at 760 mmHg) | Higher than butyl carbamate (~204 °C) due to increased molecular weight and the additional ester group. |
| Melting Point | < 25 °C | Likely a low melting point, similar to related liquid carbamates and acetates.[9][10] |
| Solubility | Soluble in common organic solvents (Ethanol, Acetone, Ethyl Acetate, DCM). Limited solubility in water. | The butyl chain and acetate group suggest good organic solubility, while the carbamate and ester moieties provide some polarity. Water solubility is expected to be low, analogous to 2-butoxyethyl acetate (11 g/L).[6] |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Estimated based on the balance of the hydrophobic butyl group and the polar carbamate and ester functions. Analogous compound 2-butoxyethyl acetate has a LogKow of 1.71.[6] |
| Stability | Stable under neutral conditions. Susceptible to hydrolysis under strong acidic or basic conditions. | Carbamate and ester linkages are known to hydrolyze. Carbamates are generally more stable than corresponding esters, but both can be cleaved.[11] |
Proposed Synthesis Pathway and Experimental Protocol
The most direct and efficient synthesis of 2-acetoxyethyl butylcarbamate involves the reaction of a suitable N-butylcarbamate precursor with an acetylated ethylene glycol derivative. A highly reliable method is the reaction of butyl isocyanate with 2-hydroxyethyl acetate (ethylene glycol monoacetate).
Causality of Experimental Design: This pathway is chosen for its high atom economy and typically clean reaction profile. Butyl isocyanate is a potent electrophile that reacts readily with the primary alcohol of 2-hydroxyethyl acetate. The use of a catalyst like dibutyltin dilaurate (DBTDL) is standard for urethane/carbamate formation, as it activates the alcohol for nucleophilic attack on the isocyanate, significantly accelerating the reaction rate at moderate temperatures and minimizing side reactions. Anhydrous conditions are critical because isocyanates readily react with water to form an unstable carbamic acid, which decomposes to butylamine and CO2, leading to unwanted urea byproducts.
Caption: Workflow for the synthesis of 2-acetoxyethyl butylcarbamate.
Detailed Step-by-Step Protocol:
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Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried to remove residual moisture.
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Charging Reactants: Under a positive pressure of inert gas, charge the flask with 2-hydroxyethyl acetate (10.41 g, 0.1 mol) and anhydrous toluene (100 mL).
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Catalyst Addition: Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst to the stirred solution.
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Isocyanate Addition: Slowly add butyl isocyanate (9.91 g, 0.1 mol) dropwise via a syringe over 15-20 minutes. An exothermic reaction is expected; maintain the temperature below 40°C during addition using a water bath if necessary.
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Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by FT-IR spectroscopy, observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-acetoxyethyl butylcarbamate.
Spectroscopic Profile (Predicted)
The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the predicted key signals based on the molecule's functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the key functional groups.
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N-H Stretch: A sharp to medium peak around 3350-3300 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple peaks in the 3000-2850 cm⁻¹ region.
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C=O Stretch (Carbamate): A strong, prominent peak around 1720-1690 cm⁻¹.
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C=O Stretch (Acetate Ester): A strong, prominent peak around 1745-1735 cm⁻¹.[12] The presence of two distinct carbonyl peaks would be a key indicator of the correct structure.
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C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the carbamate and ester groups.[12]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum will show distinct signals for each unique proton environment. (Predicted shifts in ppm, relative to TMS).
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~4.3 ppm (t, 2H): Methylene protons adjacent to the acetate oxygen (-CH₂-OAc).
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~4.2 ppm (t, 2H): Methylene protons adjacent to the carbamate oxygen (-O-CH₂-).
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~5.0 ppm (br s, 1H): The N-H proton of the carbamate. This signal may broaden or shift depending on the solvent and concentration.
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~3.1 ppm (q, 2H): Methylene protons of the butyl group adjacent to the nitrogen (-NH-CH₂-).
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~2.1 ppm (s, 3H): Methyl protons of the acetate group (-C(=O)CH₃).
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~1.5 ppm (m, 2H): Methylene protons of the butyl group (-CH₂-CH₂-Pr).
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~1.3 ppm (m, 2H): Methylene protons of the butyl group (-CH₂-CH₃).
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~0.9 ppm (t, 3H): Terminal methyl protons of the butyl group.
Applications in Drug Development and Research
While 2-acetoxyethyl butylcarbamate itself has no documented applications, its structure is highly relevant to drug development. The carbamate moiety is a well-established functional group in pharmaceuticals, often used as a stable bioisostere for amides or esters, or as a prodrug linker.[1]
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Prodrug Design: The dual-ester structure (carbamate and acetate) presents an intriguing possibility for a two-stage prodrug release mechanism. The terminal acetate ester is more labile and could be rapidly cleaved by esterase enzymes in the plasma, revealing a primary alcohol. This new molecule, 2-hydroxyethyl butylcarbamate, could then be a substrate for a different set of enzymes or undergo slower cleavage at the more stable carbamate bond to release a parent drug.
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Enzyme Inhibition: Carbamates are known to act as inhibitors of enzymes like cholinesterases.[1] The specific structure of the ester side-chain could be tailored to target the active site of specific enzymes.
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Biomaterials and Polymer Chemistry: Carbamate and acrylate-functionalized monomers are used in the creation of specialized polymers for coatings and biomaterials.[2][13] While not an acrylate, the acetate group could be modified to introduce polymerizable functionalities.
Conclusion
2-Acetoxyethyl butylcarbamate represents a unique, albeit under-documented, chemical entity with significant potential stemming from its dual-ester functionality. This guide provides a comprehensive technical overview based on established chemical principles and data from analogous structures. We have detailed its molecular identity, predicted its physicochemical properties, and presented a robust, step-by-step synthesis protocol with clear scientific justification. The predicted spectroscopic data serves as a benchmark for characterization. For researchers in drug discovery and materials science, this molecule offers a versatile scaffold for creating novel prodrugs, enzyme inhibitors, or functionalized monomers. The insights and protocols herein are designed to empower scientists to confidently synthesize, characterize, and explore the applications of this intriguing carbamate derivative.
References
-
PubChem. (n.d.). 2-Acryloyloxyethyl butylcarbamate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure for Carbamate Synthesis. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved February 20, 2026, from [Link]
-
Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET - 3-Iodo-2-propynyl butyl carbamate (IPBC). Retrieved February 20, 2026, from [Link]
-
Talele, T. T. (2016). The "Carbamate" Motif in FDA Approved Drugs. Journal of Medicinal Chemistry, 59(19), 8879–8884. [Link]
-
Pharmacompass. (n.d.). (2-hydroxy-ethyl)carbamic acid t-butyl ester. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved February 20, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Carbamic acid, N-butyl-, ethyl ester. Retrieved February 20, 2026, from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). Butyl carbamate. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
-
GSRS. (n.d.). 2-ACRYLOYLOXYETHYL BUTYLCARBAMATE. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Propynyl butylcarbamate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butoxyethyl acetate (CAS 112-07-2). Retrieved February 20, 2026, from [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved February 20, 2026, from [Link]
-
NCBI. (n.d.). Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). 2-Butoxyethyl acetate. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Acryloyloxyethyl butylcarbamate | C10H17NO4 | CID 113159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Butyl carbamate [webbook.nist.gov]
- 5. 2-Butoxyethyl acetate (CAS 112-07-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-Butoxyethyl acetate [webbook.nist.gov]
- 8. 2-Propynyl butylcarbamate | C8H13NO2 | CID 10877354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 11. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
